Cell-Line-Dependent Antiviral Potency: T-1105 Surpasses T-705 in MDCK Cells
In a direct head-to-head comparison across four cell lines, T-1105 produced markedly higher levels of active RTP metabolite in Madin-Darby canine kidney (MDCK) cells compared to T-705, while the opposite pattern was observed in A549, Vero, and HEK293T cells [1]. Consequently, T-1105 exhibited stronger antiviral potency against influenza virus in the MDCK model system. The mechanistic basis for this differential activation was traced to a bottleneck at the ribonucleoside monophosphate (RMP) to ribonucleoside diphosphate (RDP) conversion step in the three non-MDCK cell lines for T-1105 [1].
| Evidence Dimension | Intracellular RTP metabolite levels and antiviral potency |
|---|---|
| Target Compound Data | Higher RTP levels and greater antiviral potency than T-705 in MDCK cells; lower RTP levels and reduced potency in A549, Vero, and HEK293T cells [1] |
| Comparator Or Baseline | T-705 (favipiravir, 6-fluoro analogue): Higher RTP levels and greater antiviral potency in A549, Vero, and HEK293T cells; lower RTP levels and reduced potency in MDCK cells [1] |
| Quantified Difference | Qualitatively opposite rank-order of antiviral potency in MDCK versus non-MDCK cell lines [1] |
| Conditions | Influenza virus-infected MDCK, A549, Vero, and HEK293T cells; RTP quantification by HPLC-UV [1] |
Why This Matters
Investigators using MDCK-based influenza assays will obtain superior antiviral activity with T-1105 over T-705, and selection of the correct analogue for the intended cell system is critical for data reproducibility.
- [1] Huchting J, et al. Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir). Antiviral Res. 2019;167:1-5. View Source
